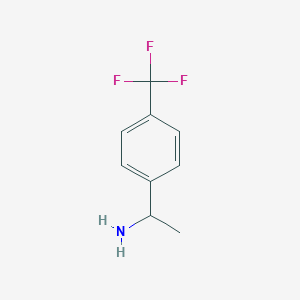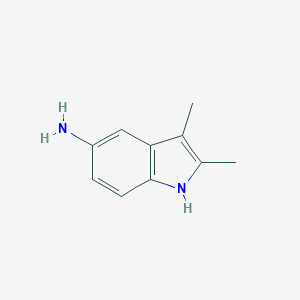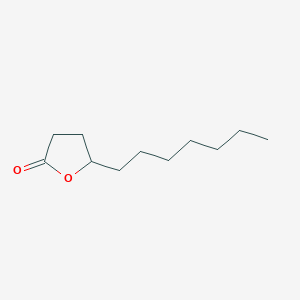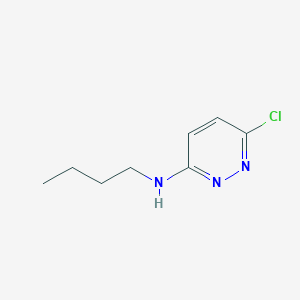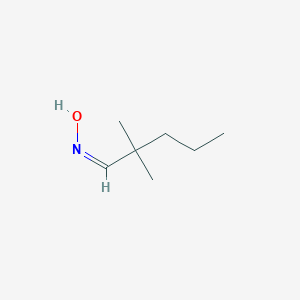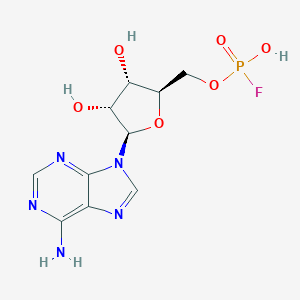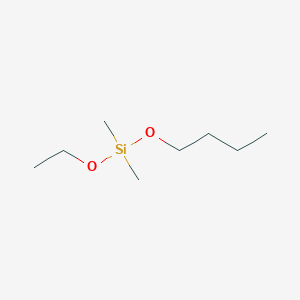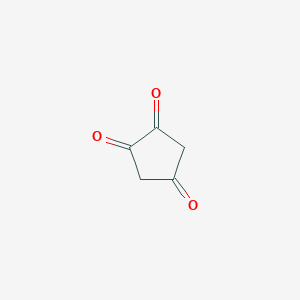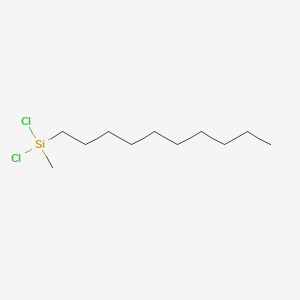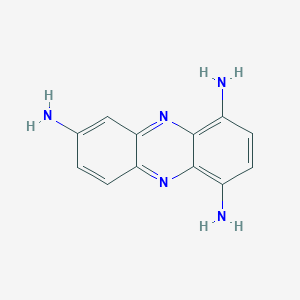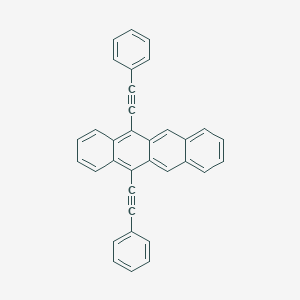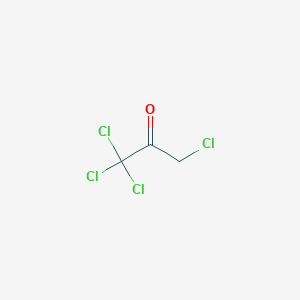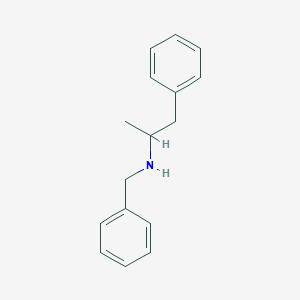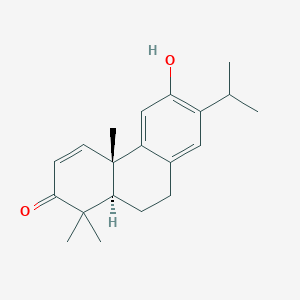
1,2-Dehydrohinokione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dehydrohinokione is a natural product that is isolated from the leaves of the Hinoki cypress tree. It belongs to the class of naphthoquinone derivatives and has been found to possess a variety of biological activities. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of 1,2-dehydrohinokione in scientific research.
Wissenschaftliche Forschungsanwendungen
Modulation of Enzyme Activities
1,2-Dehydrohinokione's role in modulating enzyme activities is highlighted in research. For example, studies on 11β-Hydroxysteroid dehydrogenase (11βHSD) activity, a promising target for treating type 2 diabetes, demonstrate the compound's significance in influencing enzyme functions. 11βHSD catalyzes the conversion of inactive cortisone to active glucocorticoid cortisol, and inhibitors like PF-00915275 have shown promise in altering this pathway, implying potential applications for 1,2-Dehydrohinokione in similar contexts (Courtney et al., 2008).
Cancer Research and Treatment
In cancer research, the role of enzymes such as isocitrate dehydrogenase 1 (IDH1) is crucial. Mutations in IDH1, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), have been observed in a range of cancers. Agents like AG-120, a selective inhibitor of mutant IDH1, demonstrate how 1,2-Dehydrohinokione could potentially influence similar pathways in cancer therapy (DiNardo et al., 2015).
Neuroprotection and Cognitive Health
The potential neuroprotective effects of 1,2-Dehydrohinokione may be inferred from studies on similar compounds. For instance, diterpenoid acetylcholinesterase inhibitors from Salvia miltiorrhiza, such as dihydrotanshinone and cryptotanshinone, have shown promise in Alzheimer's disease treatment. These findings suggest that 1,2-Dehydrohinokione could have similar applications in enhancing cognition and treating neurodegenerative diseases (Ren et al., 2004).
Hormonal Regulation and Metabolism
1,2-Dehydrohinokione's potential in hormonal regulation and metabolism is evident from studies on dehydroepiandrosterone (DHEA). Research indicates that DHEA supplementation can improve various health aspects, including mood regulation and metabolic functions. These findings open avenues for 1,2-Dehydrohinokione in similar applications, particularly in the context of steroid hormones (Binello & Gordon, 2003).
Eigenschaften
CAS-Nummer |
18326-19-7 |
|---|---|
Produktname |
1,2-Dehydrohinokione |
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(4aS,10aR)-6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthren-2-one |
InChI |
InChI=1S/C20H26O2/c1-12(2)14-10-13-6-7-17-19(3,4)18(22)8-9-20(17,5)15(13)11-16(14)21/h8-12,17,21H,6-7H2,1-5H3/t17-,20+/m0/s1 |
InChI-Schlüssel |
POQWLCRKASQCAO-FXAWDEMLSA-N |
Isomerische SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(C=CC(=O)C3(C)C)C)O |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(C=CC(=O)C3(C)C)C)O |
Kanonische SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(C=CC(=O)C3(C)C)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



